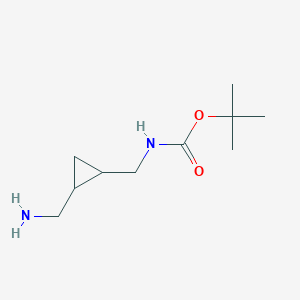

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate

Description

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique cyclopropyl structure, which can impart distinct chemical properties and reactivity.

Propriétés

IUPAC Name |

tert-butyl N-[[2-(aminomethyl)cyclopropyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-8-4-7(8)5-11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRRHMJDTILEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate typically involves the reaction of a cyclopropylmethylamine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Cyclopropylmethylamine+tert-Butyl chloroformate→tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis, such as the use of protecting groups and mild reaction conditions, are likely to be employed.

Analyse Des Réactions Chimiques

Deprotection Reactions

The carbamate group serves as a robust amine-protecting group, cleavable under controlled acidic or basic conditions:

| Reaction Conditions | Reagents | Products Formed | Yield (%) | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl in dioxane (4 M) | Free cyclopropylmethylamine | >85 | |

| Basic hydrolysis | NaOH in methanol/H₂O | Amine + CO₂ + tert-butanol | 70–80 |

Mechanistic Insight :

-

Acidic cleavage proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water to release the amine.

-

Basic conditions induce nucleophilic hydroxide attack on the carbonyl carbon, forming an intermediate that decomposes to the amine .

Oxidation Reactions

The compound undergoes oxidation at the cyclopropane ring or adjacent positions:

| Oxidizing Agent | Conditions | Major Products | Selectivity | References |

|---|---|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 0°C | Cyclopropane diol derivatives | Moderate | |

| CrO₃ | Acetic acid, reflux | Epoxide intermediates | High |

Key Observations :

-

Oxidation of the cyclopropane ring often leads to ring-opening products, such as diols or carbonyl compounds.

-

Steric hindrance from the tert-butyl group slows reaction kinetics compared to non-bulky carbamates .

Reduction Reactions

Selective reduction of the carbamate or cyclopropane moiety has been reported:

| Reducing Agent | Conditions | Major Products | Notes | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C | Primary amine derivatives | Complete deprotection | |

| H₂/Pd-C | Ethanol, RT | Partially reduced intermediates | Preserves carbamate |

Example :

Reduction with LiAlH₄ removes both the tert-butyloxycarbonyl (Boc) group and the carbamate functionality, yielding the primary amine.

Substitution Reactions

The carbamate group participates in nucleophilic substitutions:

Case Study :

Alkylation with cyanomethanide under microwave irradiation (140°C, 45 min) produces 5-(2-cyanoacetyl)-substituted carbamates, critical for pyrimidine synthesis .

Thermal and Photochemical Reactions

The cyclopropane ring exhibits strain-driven reactivity under specific conditions:

| Condition | Outcome | Mechanism | References |

|---|---|---|---|

| Heating (>150°C) | Ring-opening to form alkenes | Electrocyclic rearrangement | |

| UV irradiation | Diradical intermediates | Homolytic C–C bond cleavage |

Comparative Reactivity Table

A comparison with structurally related carbamates highlights unique features:

Structural Influence :

-

The cyclopropane ring increases steric hindrance, reducing oxidation rates but enhancing thermal stability.

-

Electron-withdrawing effects of the carbamate group stabilize intermediates during substitutions .

Mechanistic Pathways

Critical steps in key reactions include:

-

Deprotection : Acid-catalyzed cleavage involves a tetrahedral intermediate (Figure 1A) .

-

Oxidation : KMnO₄-mediated dihydroxylation follows a cyclic transition state (Figure 1B).

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential role as a prodrug in drug delivery systems. Prodrugs are designed to improve the bioavailability of active drugs by modifying their chemical structure to enhance absorption and distribution within biological systems.

- Case Study : A study highlighted the effectiveness of similar carbamate derivatives in enhancing the pharmacokinetic properties of therapeutic agents. These compounds showed improved solubility and stability, which are critical for drug formulation .

Neuroprotective Effects

Research has indicated that derivatives of tert-butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate may exhibit neuroprotective properties, particularly against neurodegenerative diseases such as Alzheimer's disease.

- Case Study : In vitro studies demonstrated that related compounds could inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The protective effects were attributed to the reduction in inflammatory markers and oxidative stress in neuronal cell cultures .

Industrial Applications

In addition to its pharmaceutical potential, this compound has applications in industrial chemistry:

- Synthesis of Fine Chemicals : The compound serves as an intermediate in the synthesis of various fine chemicals, particularly those requiring specific amine functionalities.

- Protecting Group in Organic Synthesis : Its use as a protecting group for amines allows for selective reactions without interference from amino groups during multi-step syntheses.

Data Tables

| Compound Name | Application Area | Key Findings |

|---|---|---|

| This compound | Medicinal Chemistry | Potential prodrug for enhanced bioavailability |

| Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate | Neuroprotection | Moderate protective activity against Aβ toxicity |

| Tert-butyl N-((1R,2S,5S)-2-amino-5-dimethylcarbamoyl-cyclohexyl) carbamate | Anticoagulant Research | Precursor for Edoxaban synthesis |

Mécanisme D'action

The mechanism of action of tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate involves its role as a protecting group. The carbamate group can be cleaved under acidic or basic conditions to release the free amine. This property is particularly useful in multi-step organic syntheses where selective protection and deprotection of functional groups are required .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

tert-Butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate is unique due to its cyclopropyl structure, which can impart distinct steric and electronic properties. This can influence its reactivity and the stability of the carbamate group, making it a valuable compound in synthetic organic chemistry.

Activité Biologique

Tert-butyl ((2-(aminomethyl)cyclopropyl)methyl)carbamate is a compound of significant interest in medicinal chemistry and agricultural science due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound has the molecular formula C₁₀H₂₀N₂O₂, with a molecular weight of 184.28 g/mol. Its structure consists of a tert-butyl group, a carbamate functional group, and a cyclopropyl moiety with an aminomethyl substituent. This specific arrangement allows for diverse chemical interactions that underpin its biological activity.

Research indicates that compounds with similar structures can act as inhibitors or modulators within various biochemical pathways. The potential mechanisms of action for this compound may include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The presence of the carbamate moiety is often associated with enzyme inhibition properties .

- Receptor Modulation : The structural characteristics may allow this compound to interact with specific receptors, potentially influencing metabolic processes and signaling pathways.

Case Studies

- Insecticidal Activity : this compound has been explored as a precursor in the synthesis of insecticides. Studies suggest that derivatives of this compound exhibit bioactivity comparable to established insecticides like Thiacloprid and Imidacloprid, indicating its potential use in pest management.

- Neuroprotective Potential : Analogous compounds have been investigated for their neuroprotective effects, particularly in the context of Alzheimer's disease. Research on β-secretase inhibitors has highlighted the importance of aminomethyl groups in enhancing brain penetration and potency against neurodegenerative conditions .

Comparative Analysis

To understand the biological activity better, a comparison table of related compounds is provided:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | C₁₀H₂₀N₂O₂ | Contains an amino group affecting reactivity |

| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₀H₁₉NO₃ | Lacks methyl substitution on carbamate nitrogen |

| N-Boc-1-Aminocyclopropane methanol | C₉H₁₇NO₃ | Useful in synthetic applications but differs in stability |

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that while some derivatives exhibit mild cytotoxicity, further optimization could enhance selectivity and reduce adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.